2-Fluoro-p-anisic Acid
CAS No.:
Cat. No.: VC16019549
Molecular Formula: C8H6FO3-
Molecular Weight: 169.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H6FO3- |
|---|---|
| Molecular Weight | 169.13 g/mol |
| IUPAC Name | 2-fluoro-4-methoxybenzoate |
| Standard InChI | InChI=1S/C8H7FO3/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H,10,11)/p-1 |
| Standard InChI Key | UPWMPIKNUXTWFP-UHFFFAOYSA-M |
| Canonical SMILES | COC1=CC(=C(C=C1)C(=O)[O-])F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Nomenclature
2-Fluoro-p-anisic acid belongs to the class of substituted benzoic acids, characterized by a fluorine atom at the 2-position and a methoxy group (-OCH) at the 4-position of the aromatic ring. The IUPAC name, 2-fluoro-4-methoxybenzoic acid, reflects this substitution pattern, while common synonyms include 2-fluoro-p-anisic acid and 4-carboxy-3-fluoroanisole . The presence of both electron-withdrawing (fluorine) and electron-donating (methoxy) groups creates a polarized electronic environment, influencing its acidity and reactivity. The compound’s pKa is predicted to be 3.54 , slightly lower than unsubstituted benzoic acid (pKa ≈ 4.2), due to the electron-withdrawing effect of the fluorine atom.
Crystallographic and Spectroscopic Data
X-ray crystallography of related fluorinated benzoic acids reveals that the fluorine atom adopts a planar configuration with the aromatic ring, minimizing steric hindrance. Infrared (IR) spectroscopy typically shows characteristic absorption bands for the carboxylic acid group (C=O stretch at ~1700 cm), aromatic C-F stretch (1220–1150 cm), and methoxy C-O stretch (~1250 cm) . Nuclear magnetic resonance (NMR) spectra would display distinct signals for the fluorine atom ( NMR: δ ~-110 ppm) and methoxy protons ( NMR: δ ~3.8 ppm) .
Synthesis and Production Methods
Traditional Synthetic Routes
The synthesis of 2-fluoro-p-anisic acid typically begins with fluorination of 4-methoxybenzoic acid precursors. One common approach involves the Schiemann reaction, where a diazonium salt derived from 4-methoxyanthranilic acid is treated with fluoroboric acid (HBF) to introduce the fluorine atom . Alternative methods include direct electrophilic fluorination using selectfluor or halogen exchange (Halex) reactions on chlorinated precursors. Raw materials such as 3-fluoro-4-methylaniline and 2-fluoro-4-hydroxybenzoic acid are frequently employed in multi-step syntheses .
Catalytic Kinetic Resolution for Enantioselective Production
Recent advancements in asymmetric synthesis have enabled the production of enantiomerically pure fluorinated carboxylic acids. A 2012 study demonstrated the kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids using (+)-benzotetramisole (BTM) as a chiral acyl-transfer catalyst . Although this method specifically targets propanoic acid derivatives, its principles are applicable to 2-fluoro-p-anisic acid. The reaction involves the formation of a mixed anhydride intermediate, which undergoes selective esterification with bis(α-naphthyl)methanol, yielding optically active esters and unreacted enantiomerically enriched carboxylic acids . Density functional theory (DFT) calculations revealed that the enantioselectivity arises from stabilizing interactions between the catalyst and the transition state .
Physicochemical Properties
Thermal and Solubility Profiles
The compound exhibits a melting point range of 191–198°C, with slight variations depending on purity and crystalline form . It is sparingly soluble in water but readily dissolves in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO) . Predicted physicochemical properties include a boiling point of 257.8°C and a density of 1.307 g/cm .
Table 1: Key Physicochemical Properties of 2-Fluoro-p-anisic Acid
Applications in Pharmaceutical and Chemical Industries
Intermediate in Drug Synthesis
The compound serves as a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and protease inhibitors. Its fluorine atom enhances metabolic stability and bioavailability in target molecules, while the methoxy group facilitates selective functionalization. For example, it is utilized in the production of 2-fluoro-4-methoxybenzoyl chloride, a precursor for amide-based pharmaceuticals .
Role in Advanced Material Science
In materials chemistry, 2-fluoro-p-anisic acid is employed to synthesize liquid crystals and polymers with tailored dielectric properties. The fluorine atom’s electronegativity improves thermal stability and reduces intermolecular interactions, enhancing material performance in electronic devices .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume